3-Penten-2-one, 1-chloro-4-methyl-
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Overview
Description
3-Penten-2-one, 1-chloro-4-methyl- is an organic compound with the molecular formula C6H9ClO. It is a derivative of 3-penten-2-one, where a chlorine atom and a methyl group are substituted at the 1 and 4 positions, respectively. This compound is classified as an α,β-unsaturated ketone, which is known for its reactivity due to the presence of both a carbonyl group and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrohalogenation of 3-chloropentanone: The (E) isomer of 3-penten-2-one, 1-chloro-4-methyl- can be synthesized from 3-chloropentanone by dehydrohalogenation.
Dehydration of 4-hydroxy-pentan-2-one: Another method involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst.
Industrial Production Methods
Industrial production methods for 3-penten-2-one, 1-chloro-4-methyl- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Penten-2-one, 1-chloro-4-methyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form saturated ketones or alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in 3-penten-2-one, 1-chloro-4-methyl- can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Penten-2-one, 1-chloro-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-penten-2-one, 1-chloro-4-methyl- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes it a useful intermediate in various organic synthesis reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one: The parent compound without the chlorine and methyl substitutions.
4-Methyl-3-penten-2-one: A similar compound with only the methyl substitution.
3-Chloro-2-pentanone: A similar compound with only the chlorine substitution.
Uniqueness
3-Penten-2-one, 1-chloro-4-methyl- is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
89641-73-6 |
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Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
1-chloro-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H9ClO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |
InChI Key |
MMJRFDNQONQATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCl)C |
Origin of Product |
United States |
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